molecular formula C20H27NO2 B261668 1-(2-Isopropyl-5-methylphenoxy)-3-(4-toluidino)-2-propanol

1-(2-Isopropyl-5-methylphenoxy)-3-(4-toluidino)-2-propanol

Cat. No. B261668
M. Wt: 313.4 g/mol
InChI Key: YLOYNKMFQQOEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Isopropyl-5-methylphenoxy)-3-(4-toluidino)-2-propanol, commonly known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the propanolamine class of compounds and has been shown to inhibit the activity of several protein kinases, including Akt and PDK1.

Mechanism of Action

PHT-427 inhibits the activity of several protein kinases, including Akt and PDK1. Akt is a serine/threonine protein kinase that plays a key role in cell growth, survival, and metabolism. PDK1 is a protein kinase that activates Akt and other kinases. By inhibiting the activity of these kinases, PHT-427 disrupts signaling pathways that are important for cancer cell growth and survival. PHT-427 has also been shown to inhibit the activity of other kinases, including MAPKAPK2 and SGK1.
Biochemical and Physiological Effects:
PHT-427 has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. It has also been shown to inhibit the growth of tumors in animal models. PHT-427 has been shown to have minimal toxicity in normal cells and tissues. It has been shown to have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

PHT-427 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to have minimal toxicity in normal cells and tissues. However, PHT-427 has some limitations for lab experiments. It is a relatively new compound and there is limited information on its pharmacokinetics and pharmacodynamics. It may also have off-target effects on other kinases that have not been fully characterized.

Future Directions

There are several future directions for the study of PHT-427. One direction is to further characterize its pharmacokinetics and pharmacodynamics. This will provide important information for the development of PHT-427 as a therapeutic agent. Another direction is to study the potential off-target effects of PHT-427 on other kinases. This will help to determine the specificity of PHT-427 for Akt and PDK1. Finally, the potential therapeutic applications of PHT-427 in other diseases, such as diabetes and cardiovascular disease, should be explored.

Synthesis Methods

The synthesis of PHT-427 involves the reaction of 2-isopropyl-5-methylphenol with 4-toluidine in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with 3-chloro-1,2-propanediol in the presence of potassium carbonate to yield PHT-427. The synthesis of PHT-427 has been optimized to yield a high purity product with good yields.

Scientific Research Applications

PHT-427 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several protein kinases, including Akt and PDK1, which are involved in cell growth, survival, and metabolism. PHT-427 has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. It has also been shown to inhibit the growth of tumors in animal models.

properties

Product Name

1-(2-Isopropyl-5-methylphenoxy)-3-(4-toluidino)-2-propanol

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

1-(4-methylanilino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol

InChI

InChI=1S/C20H27NO2/c1-14(2)19-10-7-16(4)11-20(19)23-13-18(22)12-21-17-8-5-15(3)6-9-17/h5-11,14,18,21-22H,12-13H2,1-4H3

InChI Key

YLOYNKMFQQOEIU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NCC(COC2=C(C=CC(=C2)C)C(C)C)O

Canonical SMILES

CC1=CC=C(C=C1)NCC(COC2=C(C=CC(=C2)C)C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.